Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Overview
Description
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is an organic compound that belongs to the class of nitro esters It is characterized by the presence of a nitro group (-NO2) and an ester group (-COOEt) attached to a butanoate backbone, with a methoxyphenyl substituent at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate typically involves the nitration of an appropriate precursor, followed by esterification. One common method is the nitration of 3-(2-methoxyphenyl)butanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the desired nitro ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Ethyl 3-(2-methoxyphenyl)-4-aminobutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 3-(2-methoxyphenyl)-4-nitrobutanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its nitro and ester groups make it a versatile building block for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid. These interactions can affect various molecular targets and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate can be compared with other nitro esters and related compounds:
Ethyl 3-(2-methoxyphenyl)-2-butenoate: Similar structure but with a double bond instead of a nitro group. It has different reactivity and applications.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but with an isocyanate functional group. Used as a protecting group in organic synthesis.
Phenolic Antioxidants: Compounds with phenolic structures that exhibit antioxidant properties. They differ in their functional groups and biological activities.
Properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-19-13(15)8-10(9-14(16)17)11-6-4-5-7-12(11)18-2/h4-7,10H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLFKQKXXOWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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